1-Phenylethanol
Overview
Description
Synthesis Analysis
1-Phenylethanol is produced both chemically and biotechnologically. The chemical synthesis often involves the hydrogenation of acetophenone in the presence of suitable catalysts and conditions. Biotechnological production, on the other hand, exploits the microbial conversion of L-phenylalanine to 1-Phenylethanol, utilizing the Ehrlich pathway in yeasts. This method is gaining attention due to the increasing demand for natural flavors and the environmental benefits of biotechnological processes (Etschmann et al., 2002). Additionally, supercritical CO2 has been studied as a reaction medium for the selective hydrogenation of acetophenone to 1-Phenylethanol, offering an environmentally benign alternative (Santosh R. More & G. Yadav, 2018).
Scientific Research Applications
Biocatalysis Experimentation : 1-Phenylethanol has been utilized in biocatalysis experiments, which are important in both organic chemistry and biochemistry (Bandeira et al., 2017).
Genotoxicity Studies : Research has shown that 1-Phenylethanol is not clastogenic in vivo, indicating a non-genotoxic mechanism for lung tumor formation in mice (Engelhardt, 2006).
Chiral Resolution Optimization : It's used in the optimization of chiral resolution, specifically with Candida antarctica immobilized lipase (Yadav & Sontakke, 2011).
Whole-Cell Biocatalysis : Pichia capsulata, a whole-cell biocatalyst, efficiently converts acetophenone to (R)-1-phenylethanol, a process beneficial for the fragrance and flavor industry (Homola et al., 2015).
Selective Hydrogenation : Supercritical CO2 serves as an eco-friendly solvent for hydrogenating acetophenone to 1-Phenylethanol, with applications in pharmaceuticals and food additives (More & Yadav, 2018).
Biotechnological Production : The biotechnological production of 1-Phenylethanol offers a natural and environmentally friendly method for creating flavors and fragrances (Hua & Xu, 2011).
Enzyme Production from Tea Flowers : Tea flower-derived enzymes can produce enantiopure 1-phenylethanol, offering a cost-effective alternative to plant isolation methods (Zhou et al., 2019).
Structural Investigation : Studies have been conducted to understand the structure of the 1-phenylethanol chromophore and its hydrated complexes (Barbu et al., 2001).
Enzymatic Kinetic Resolution : Ispir bean whole-cell biocatalyst has been used for producing enantiomerically pure (S)-1-phenylethanol (Atak et al., 2019).
Microwave Irradiation in Kinetic Resolution : Microwave irradiation combined with enzyme catalysis from Fusarium sp. has shown increased rates in producing (R,S)-1-phenylethanol (Kamble et al., 2017).
Ecological Impact Studies : 1-Phenylethanol has been shown to inhibit the growth of marine diatoms, suggesting potential ecological risks from its coastal discharge (Dou et al., 2019).
Molecular Mobility in Magnetic Fields : The mobility of 1-phenylethanol chiral molecules is affected by strong magnetic fields, indicating different mobility for its enantiomers (Kozlova et al., 2015).
Conformation Analysis : Studies on 1-phenylethanol have led to the identification of its conformers and absolute configuration in various phases (Shin-ya et al., 2007).
Optimized Enzymatic Production : Research has determined optimal parameters for the lipase-catalyzed production of enantiomerically pure 1-phenylethanol, significantly reducing reaction time (Bozan et al., 2020).
Electrochemical Synthesis : The pre-pilot scale synthesis of 1-phenylethanol through cathodic hydrogenation of acetophenone demonstrates a cost-effective industrial production method (Sáez et al., 2013).
Differential Accumulation in Plants : Studies on tea plants show differential accumulation of 1-phenylethanol in flowers and leaves, influenced by enzyme activity and substrate availability (Dong et al., 2016).
Green Chemistry Applications : Phase equilibria studies for ternary mixtures, including 1-phenylethanol, aid in developing greener chemical processes (Kühne et al., 2008).
Safety And Hazards
Future Directions
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution is a relevant research topic . This process has significant implications for several industries, including the pharmaceutical, agricultural, fine chemicals, and food industries . The goal is to determine the optimum reaction parameters to produce enantiomerically pure 1-phenylethanol .
properties
IUPAC Name |
1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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DSSTOX Substance ID |
DTXSID1020859 | |
Record name | alpha-Methylbenzyl alcohol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | Benzenemethanol, .alpha.-methyl- | |
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Record name | 1-Phenylethanol | |
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Record name | alpha-Methylbenzyl alcohol | |
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Boiling Point |
399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Source | Human Metabolome Database (HMDB) | |
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Flash Point |
185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP) | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | alpha-Methylbenzyl alcohol | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | 1-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |
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Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014 | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Vapor Density |
4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg] | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Product Name |
1-Phenylethanol | |
Color/Form |
COLORLESS LIQ | |
CAS RN |
98-85-1, 13323-81-4 | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | 1-Phenylethanol | |
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Record name | alpha-Methylbenzyl alcohol | |
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Record name | 1-Phenylethanol | |
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Record name | Benzenemethanol, .alpha.-methyl- | |
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Record name | 1-phenylethanol | |
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Record name | 1-PHENYLETHANOL | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | 1-Phenylethanol | |
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Melting Point |
68 °F (NTP, 1992), 20.7 °C, 20 °C | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.